molecular formula C20H23N3O2 B2685543 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide CAS No. 868978-02-3

3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide

Cat. No.: B2685543
CAS No.: 868978-02-3
M. Wt: 337.423
InChI Key: JKQKVYFGCJDTHH-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is a synthetic organic compound that features a complex structure combining a methoxyphenyl group, an imidazo[1,2-a]pyridine moiety, and a propanamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through a condensation reaction between 2-aminopyridine and an appropriate aldehyde or ketone, followed by cyclization.

    Attachment of the Methoxyphenyl Group: This step often involves a Suzuki coupling reaction, where a boronic acid derivative of the methoxyphenyl group is coupled with a halogenated imidazo[1,2-a]pyridine.

    Formation of the Propanamide Linkage: The final step involves the reaction of the intermediate with a propanoyl chloride or similar reagent under basic conditions to form the amide bond.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for scale. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the use of automated purification systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group can undergo oxidation to form a phenol derivative.

    Reduction: The imidazo[1,2-a]pyridine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nitrating agents like nitric acid and sulfuric acid for nitration; halogenating agents like bromine for halogenation.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl derivative.

    Reduction: Formation of partially or fully hydrogenated imidazo[1,2-a]pyridine.

    Substitution: Formation of nitro or halogenated derivatives of the aromatic rings.

Scientific Research Applications

Chemistry

In synthetic chemistry, this compound can serve as a building block for more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.

Biology and Medicine

In medicinal chemistry, 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide is studied for its potential as a pharmacophore. It may exhibit biological activities such as anti-inflammatory, antimicrobial, or anticancer properties, depending on its interaction with biological targets.

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide depends on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The imidazo[1,2-a]pyridine moiety is known to interact with various biological targets, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Methoxyphenyl)-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)propanamide: Lacks the methyl group on the imidazo[1,2-a]pyridine ring.

    3-(4-Methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butanamide: Has a butanamide instead of a propanamide linkage.

Uniqueness

The presence of the 7-methyl group on the imidazo[1,2-a]pyridine ring and the specific propanamide linkage confer unique steric and electronic properties to 3-(4-methoxyphenyl)-N-(2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl)propanamide, potentially leading to distinct biological activities and chemical reactivity compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(4-methoxyphenyl)-N-[2-(7-methylimidazo[1,2-a]pyridin-2-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-10-12-23-14-17(22-19(23)13-15)9-11-21-20(24)8-5-16-3-6-18(25-2)7-4-16/h3-4,6-7,10,12-14H,5,8-9,11H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKQKVYFGCJDTHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=CN2C=C1)CCNC(=O)CCC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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